molecular formula C19H14F6N4O2 B2842397 N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide CAS No. 866008-33-5

N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide

Cat. No. B2842397
CAS RN: 866008-33-5
M. Wt: 444.337
InChI Key: TUWHMFLUVKSPSZ-UHFFFAOYSA-N
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Description

“N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds have been synthesized and evaluated for their biological activities, particularly as anticancer agents .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves a series of reactions, and their structures are established by NMR and MS analysis . The exact synthesis process for “N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide” is not specified in the available literature.


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide”, is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Further details about the specific molecular structure of this compound are not available in the retrieved papers.

Scientific Research Applications

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed their potential as anticancer agents . Specifically, compounds derived from this structure have been tested against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated promising cytotoxic activity, with IC50 values lower than 12 μM against the Hela cell line. Furthermore, these derivatives exhibited selectivity, sparing normal cells while targeting cancerous ones .

Antimicrobial Properties

While the primary focus has been on cancer research, 1,2,4-triazole hybrids have also shown antimicrobial potential . For instance, certain derivatives containing this scaffold displayed good antimicrobial activity against various pathogens .

Strigolactone Biosynthesis Inhibition

Recent work has explored the use of 1,2,4-triazole derivatives as strigolactone biosynthesis inhibitors . These compounds may play a role in regulating plant growth and development. Understanding their binding modes and mechanisms of action can provide insights into plant signaling pathways .

Other Applications

Beyond the mentioned fields, researchers continue to investigate additional applications for this intriguing compound. These may include its potential as an enzyme inhibitor, ligand for protein binding, or even as a building block for novel materials.

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives involves their potent inhibitory activities against cancer cell lines . Some of these compounds have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Future Directions

The results from the studies indicate that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the research and development of these compounds.

properties

IUPAC Name

N-[4-[2-(1,2,4-triazol-1-yl)ethoxy]phenyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F6N4O2/c20-18(21,22)13-7-12(8-14(9-13)19(23,24)25)17(30)28-15-1-3-16(4-2-15)31-6-5-29-11-26-10-27-29/h1-4,7-11H,5-6H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHMFLUVKSPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCCN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3,5-bis(trifluoromethyl)benzenecarboxamide

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